

(2E)-Tetradecenedioyl-CoA: A Pivotal Intermediate in Peroxisomal Dicarboxylic Acid Metabolism

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Compound of Interest

Compound Name: (2E)-tetradecenedioyl-CoA

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-Tetradecenedioyl-CoA is a key intermediate in the peroxisomal β -oxidation of long-chain dicarboxylic acids. Dicarboxylic acids are produced from monocarboxylic fatty acids via ω -oxidation, a process that becomes significant under conditions of high fatty acid influx, such as fasting or in certain metabolic disorders. The subsequent breakdown of these dicarboxylic acids in peroxisomes serves as an alternative fatty acid catabolic pathway to mitochondrial β -oxidation. Understanding the function and metabolism of **(2E)-tetradecenedioyl-CoA** and the enzymes that process it is crucial for elucidating the roles of peroxisomal β -oxidation in overall lipid homeostasis and its implications in various disease states. This guide provides a comprehensive overview of the function of **(2E)-tetradecenedioyl-CoA** in fatty acid metabolism, including quantitative enzymatic data, detailed experimental protocols, and pathway visualizations.

The Role of (2E)-Tetradecenedioyl-CoA in Peroxisomal β -Oxidation

(2E)-Tetradecenedioyl-CoA is generated in the first step of the peroxisomal β -oxidation of a 14-carbon dicarboxylic acid, tetradecanedioic acid. This initial reaction is catalyzed by a straight-chain acyl-CoA oxidase (SCOX). The resulting **(2E)-tetradecenedioyl-CoA** is then

further metabolized by a bifunctional enzyme, which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. In humans, both L-bifunctional protein (LBP) and D-bifunctional protein (DBP) have been implicated in the metabolism of dicarboxylyl-CoAs[1]. This pathway facilitates the chain shortening of dicarboxylic acids, ultimately producing shorter-chain dicarboxylic acids and acetyl-CoA.

Quantitative Data on Enzyme Kinetics

The enzymatic conversion of dicarboxylyl-CoAs is a critical aspect of their metabolism. While specific kinetic data for **(2E)-tetradecenedioyl-CoA** is not readily available in the literature, studies on peroxisomal fatty acyl-CoA oxidase with other dicarboxylyl-CoA substrates provide valuable insights into the enzyme's substrate specificity and efficiency.

Substrate (Dicarboxylyl-CoA)	Enzyme	Km (μM)	Vmax (nmol/min/mg protein)	Source Organism
Dodecanedioyl-CoA (DC12-CoA)	Peroxisomal Fatty Acyl-CoA Oxidase	-	-	Rat Liver
Sebacic acid (DC10-CoA)	Peroxisomal Fatty Acyl-CoA Oxidase	12.5	135	Rat Liver
Suberic acid (DC8-CoA)	Peroxisomal Fatty Acyl-CoA Oxidase	20.0	145	Rat Liver
Adipic acid (DC6-CoA)	Peroxisomal Fatty Acyl-CoA Oxidase	50.0	140	Rat Liver

Note: The data presented is based on studies of dicarboxylyl-CoAs of varying chain lengths and serves as an approximation for the kinetic parameters of **(2E)-tetradecenedioyl-CoA** metabolism. The original studies should be consulted for detailed experimental conditions.

Signaling and Metabolic Pathways

The metabolism of **(2E)-tetradecenediol-CoA** is an integral part of the broader pathway of dicarboxylic acid oxidation. This pathway is initiated by the ω -oxidation of monocarboxylic fatty acids in the endoplasmic reticulum, followed by peroxisomal β -oxidation.



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Caption: Peroxisomal β -oxidation of a C14 dicarboxylic acid.

Experimental Protocols

Assay for Acyl-CoA Oxidase Activity

This protocol is adapted from established methods for measuring acyl-CoA oxidase activity using a spectrophotometric assay that detects the production of hydrogen peroxide.

Materials:

- Potassium phosphate buffer (50 mM, pH 7.2)
- Flavin adenine dinucleotide (FAD) (20 μ M)
- Horseradish peroxidase (6 U/ml)
- 4-(3-Methyl-2-benzothiazolinonehydrazone) (MBTH) (0.2 mg/ml)
- 3-(Dimethylamino)benzoic acid (DMAB) (2 mg/ml)

- **(2E)-Tetradecenedioyl-CoA** or other dicarboxylyl-CoA substrate (synthesized as described below)
- Enzyme source (e.g., purified recombinant SCOX or peroxisomal fraction)
- Spectrophotometer capable of reading at 595 nm

Procedure:

- Prepare a reaction mixture containing potassium phosphate buffer, FAD, horseradish peroxidase, MBTH, and DMAB.
- Incubate the reaction mixture at 37°C for 5 minutes to allow for temperature equilibration.
- Add the enzyme source to the reaction mixture.
- Initiate the reaction by adding the dicarboxylyl-CoA substrate.
- Monitor the increase in absorbance at 595 nm over time. The rate of change in absorbance is proportional to the rate of H₂O₂ production and thus the acyl-CoA oxidase activity.
- Calculate the specific activity of the enzyme using the molar extinction coefficient of the colored product.

Assay for Enoyl-CoA Hydratase Activity of Bifunctional Enzyme

This protocol measures the hydration of the double bond in **(2E)-tetradecenedioyl-CoA** by monitoring the decrease in absorbance at 263 nm.

Materials:

- Tris-HCl buffer (50 mM, pH 8.0)
- **(2E)-Tetradecenedioyl-CoA** substrate
- Enzyme source (e.g., purified recombinant LBP or DBP)

- UV-transparent cuvettes
- Spectrophotometer capable of reading at 263 nm

Procedure:

- Prepare a reaction mixture containing Tris-HCl buffer in a UV-transparent cuvette.
- Add the enzyme source to the reaction mixture.
- Equilibrate the mixture to the desired temperature (e.g., 25°C).
- Initiate the reaction by adding **(2E)-tetradecenedioyl-CoA**.
- Immediately monitor the decrease in absorbance at 263 nm, which corresponds to the hydration of the enoyl-CoA thioester bond.
- Calculate the enzyme activity based on the initial rate of absorbance change and the molar extinction coefficient of the substrate.

Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity of Bifunctional Enzyme

This protocol measures the oxidation of the 3-hydroxyacyl-CoA intermediate by monitoring the reduction of NAD⁺ to NADH at 340 nm.

Materials:

- Potassium phosphate buffer (100 mM, pH 7.3)
- NAD⁺ (1 mM)
- 3-Hydroxytetradecenedioyl-CoA (substrate, which can be synthesized or generated in situ from **(2E)-tetradecenedioyl-CoA** using the hydratase activity)
- Enzyme source (e.g., purified recombinant LBP or DBP)
- Spectrophotometer capable of reading at 340 nm

Procedure:

- Prepare a reaction mixture containing potassium phosphate buffer and NAD⁺.
- Add the enzyme source to the reaction mixture.
- Incubate at 37°C for 5 minutes.
- Initiate the reaction by adding the 3-hydroxytetradecenedioyl-CoA substrate.
- Monitor the increase in absorbance at 340 nm, which indicates the formation of NADH.
- Calculate the enzyme activity using the molar extinction coefficient of NADH.

Synthesis of Dicarboxylyl-CoA Substrates

The synthesis of dicarboxylyl-CoA esters is essential for performing enzymatic assays. A common method involves the activation of the dicarboxylic acid to its N-hydroxysuccinimide (NHS) ester, followed by reaction with Coenzyme A.



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Caption: General workflow for dicarboxylyl-CoA synthesis.

Conclusion and Future Directions

(2E)-Tetradecenedioyl-CoA is a central molecule in the peroxisomal degradation of long-chain dicarboxylic acids. The enzymes responsible for its formation and subsequent metabolism, namely straight-chain acyl-CoA oxidase and the bifunctional proteins LBP and DBP, play a crucial role in maintaining lipid homeostasis. The provided quantitative data and experimental protocols offer a foundation for further research into the intricacies of this metabolic pathway. Future studies should focus on obtaining precise kinetic parameters for the enzymatic reactions involving **(2E)-tetradecenedioyl-CoA** and elucidating the regulatory mechanisms that govern the flux through the peroxisomal dicarboxylic acid β -oxidation pathway. A deeper understanding

of this pathway will be invaluable for developing therapeutic strategies for metabolic diseases where fatty acid oxidation is dysregulated.

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References

- 1. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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